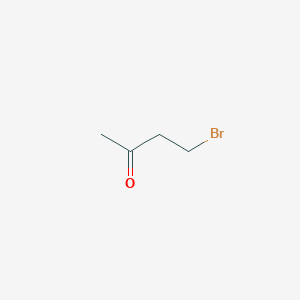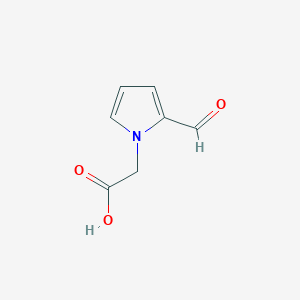
2-Amino-1-(4-fluorophenyl)ethanone hydrochloride
Vue d'ensemble
Description
The compound "2-Amino-1-(4-fluorophenyl)ethanone hydrochloride" is not directly synthesized or characterized in the provided papers. However, related compounds with similar structural motifs have been studied. For instance, a Schiff base derivative 4-(2-hydroxybenzylideneamino) phenyl ethanone was synthesized using salicylaldehyde and 4-aminophenyl ethanone, which shares the 4-aminophenyl ethanone moiety with the compound of interest . Another related compound, ethyl 2-amino-4-(4-fluorophenyl)-6-phenylcyclohexa-1,3-diene-1-carboxylate, was synthesized and characterized, featuring the 4-fluorophenyl group as part of its structure . These studies provide insights into the chemical behavior and properties of similar compounds, which could be extrapolated to "2-Amino-1-(4-fluorophenyl)ethanone hydrochloride".
Synthesis Analysis
The synthesis of related compounds involves the use of raw materials such as 4-aminophenyl ethanone and salicylaldehyde or the reaction of ethyl 6-(4-bromophenyl)-4-(4-fluorophenyl)-2-oxocyclohex-3-ene-1-carboxylate with ammonium acetate in glacial acetic acid . These methods demonstrate the potential routes that could be adapted for the synthesis of "2-Amino-1-(4-fluorophenyl)ethanone hydrochloride", although the exact synthesis conditions and reagents may differ.
Molecular Structure Analysis
The molecular structure of related compounds has been characterized using techniques such as 1H NMR, FT-IR, and single-crystal X-ray diffraction . These studies reveal the presence of specific functional groups and the overall molecular geometry, which are crucial for understanding the behavior of "2-Amino-1-(4-fluorophenyl)ethanone hydrochloride". The Schiff base derivative was found to have superior fluorescence properties, which could suggest potential photophysical properties for the compound of interest .
Chemical Reactions Analysis
The related compounds have been shown to participate in various chemical reactions. For example, the Schiff base derivative was synthesized via a solid-phase reaction method at room temperature . The ethyl 2-amino-4-(4-fluorophenyl)-6-phenylcyclohexa-1,3-diene-1-carboxylate was synthesized through a reaction involving ammonium acetate . These reactions provide a basis for understanding the reactivity of "2-Amino-1-(4-fluorophenyl)ethanone hydrochloride" and its potential to form new compounds.
Physical and Chemical Properties Analysis
The physical and chemical properties of the related compounds have been extensively studied. The Schiff base derivative's fluorescence emission spectra and quantum yield were investigated, and its ground state and excited state configurations were optimized using DFT and TD-DFT calculations . The ethyl derivative's crystal structure was determined, and its thermal properties were analyzed using TGA and DTA . These analyses contribute to a comprehensive understanding of the stability, electronic structure, and intermolecular interactions that could be expected for "2-Amino-1-(4-fluorophenyl)ethanone hydrochloride".
Applications De Recherche Scientifique
Pyrolysis Products Identification : A study by Texter et al. (2018) investigated the pyrolysis products of a similar compound, 2-amino-1-(4-bromo-2,5-dimethoxyphenyl)ethanone hydrochloride. This research is relevant for understanding the stability and potential degradation products of similar compounds when exposed to heat, which is crucial in various chemical processes and applications (Texter et al., 2018).
Synthesis and Antimicrobial Activity : Puthran et al. (2019) synthesized novel Schiff bases using a derivative of 2-Amino-1-(4-fluorophenyl)ethanone hydrochloride and evaluated their antimicrobial activity. Such research is instrumental in the development of new antimicrobial agents (Puthran et al., 2019).
Antimicrobial Activity of Propan-1-ones : A study by Nagamani et al. (2018) involved the synthesis of novel propan-1-ones from 2-(4-fluorophenyl)-1-(2-hydroxy-4-methoxyphenyl)ethanone and their subsequent evaluation for antimicrobial activity. This research contributes to the field of medicinal chemistry and drug discovery (Nagamani et al., 2018).
Synthesis of Pyrazolopyridines : Research by Almansa et al. (2008) on the synthesis of pyrazolopyridines using 1-(4-fluorophenyl)-2-(4-pyridyl)ethanone demonstrates the compound's utility in creating complex molecular structures, which have potential applications in pharmaceuticals and material science (Almansa et al., 2008).
Stable Isotope Labeling for Metabolite Identification : Huskey et al. (2016) utilized stable isotope labeling to facilitate the identification of polar metabolites of a drug candidate derived from 2-amino-1-(2-(4-fluorophenyl)-3-((4-fluorophenyl)amino)-8,8-dimethyl-5,6-dihydroimidazo[1,2-a]pyrazin-7(8H)-yl)ethanone. This methodology is significant in the field of drug development and pharmacokinetics (Huskey et al., 2016).
Synthesis of Branched Tryptamines : Research by Salikov et al. (2017) on the synthesis of branched tryptamines from cyclopropylketone arylhydrazones, which are generated from compounds like (2-arylcyclopropyl)ethanones, demonstrates the relevance of 2-Amino-1-(4-fluorophenyl)ethanone hydrochloride in the synthesis of complex organic compounds with potential pharmaceutical applications (Salikov et al., 2017).
Safety And Hazards
Propriétés
IUPAC Name |
2-amino-1-(4-fluorophenyl)ethanone;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8FNO.ClH/c9-7-3-1-6(2-4-7)8(11)5-10;/h1-4H,5,10H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KQROOJFZQSQJMM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(=O)CN)F.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9ClFNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00535009 | |
| Record name | 2-Amino-1-(4-fluorophenyl)ethan-1-one--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00535009 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
189.61 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Amino-1-(4-fluorophenyl)ethanone hydrochloride | |
CAS RN |
456-00-8 | |
| Record name | 2-Amino-1-(4-fluorophenyl)ethan-1-one--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00535009 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-amino-1-(4-fluorophenyl)ethan-1-one hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.














